Cas no 57489-77-7 (5,7-Dichloropyrazolo[1,5-a]pyrimidine)
5,7-Dichloropyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- PYRAZOLO[1,5-A]PYRIMIDINE, 5,7-DICHLORO-
- 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine
- 5,7-dichloropyrazolo(1,5-a)pyrimidine
- PubChem14638
- JMTFWCYVZOFHLR-UHFFFAOYSA-N
- BCP10031
- STL556864
- SC2961
- AS0032
- BBL103055
- RP24769
- RP08669
- PB34285
- TRA0034920
- HP21408
- 5,7-
- CS-W003486
- SCHEMBL29869
- DTXSID50454231
- 5,7-dichloropyrazolo[1,5-a]pyri-midine
- SY006759
- 57489-77-7
- 5, 7-dichloro-pyrazolo[1,5-a]pyrimidine
- AKOS006286728
- BDBM50500533
- GS-6592
- 7,5-Dichloropyrazolo[1,5-a]pyrimidine
- AC-27686
- CHEMBL3747320
- J-516560
- MFCD08273918
-
- MDL: MFCD08273918
- Inchi: 1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H
- InChI Key: JMTFWCYVZOFHLR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC2=CC=NN21)Cl
Computed Properties
- Exact Mass: 186.97000
- Monoisotopic Mass: 186.9704025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 2.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 73-75°C
- PSA: 30.19000
- LogP: 2.03610
5,7-Dichloropyrazolo[1,5-a]pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
5,7-Dichloropyrazolo[1,5-a]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,7-Dichloropyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076261-1g |
5,7-Dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 98% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 076261-5g |
5,7-Dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 98% | 5g |
£132.00 | 2022-03-01 | |
| Fluorochem | 076261-10g |
5,7-Dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 98% | 10g |
£220.00 | 2022-03-01 | |
| Fluorochem | 076261-25g |
5,7-Dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 98% | 25g |
£395.00 | 2022-03-01 | |
| TRC | D438268-10mg |
5,7-Dichloropyrazolo[1,5-A]pyrimidine |
57489-77-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438268-50mg |
5,7-Dichloropyrazolo[1,5-A]pyrimidine |
57489-77-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438268-100mg |
5,7-Dichloropyrazolo[1,5-A]pyrimidine |
57489-77-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ347-200mg |
5,7-Dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 97% | 200mg |
69.0CNY | 2021-08-05 | |
| Chemenu | CM111756-5g |
5,7-dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 95+% | 5g |
$163 | 2021-08-06 | |
| Chemenu | CM111756-10g |
5,7-dichloropyrazolo[1,5-a]pyrimidine |
57489-77-7 | 95+% | 10g |
$248 | 2021-08-06 |
5,7-Dichloropyrazolo[1,5-a]pyrimidine Suppliers
5,7-Dichloropyrazolo[1,5-a]pyrimidine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5,7-Dichloropyrazolo[1,5-a]pyrimidine
5,7-Dichloropyrazolo[1,5-a]pyrimidine: A Comprehensive Overview
5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 57489-77-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
Chemical Structure and Properties
5,7-Dichloropyrazolo[1,5-a]pyrimidine is characterized by its unique molecular structure, which consists of a pyrazolopyrimidine core substituted with two chlorine atoms at the 5 and 7 positions. The molecular formula of this compound is C8H4Cl2N4, with a molecular weight of approximately 223.09 g/mol. The presence of the chlorine substituents imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry.
The compound is generally stable under standard laboratory conditions but may exhibit different reactivity profiles depending on the solvent and reaction conditions. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine has been extensively studied and optimized over the years. One common approach involves the condensation of 3-amino-4-chloro-1H-pyrazole-5-carbonitrile with 2-chloro-4,6-dichloro-1,3,5-triazine in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity and yield.
Alternative synthetic routes have also been explored to improve the efficiency and scalability of the process. For instance, microwave-assisted synthesis has shown promise in reducing reaction times and enhancing yields. Additionally, green chemistry principles have been applied to develop more environmentally friendly methods for synthesizing 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
Biological Properties and Applications
5,7-Dichloropyrazolo[1,5-a]pyrimidine has demonstrated a wide range of biological activities that make it a valuable scaffold for drug discovery. One of its most notable properties is its ability to act as a potent inhibitor of various kinases, which are key enzymes involved in cellular signaling pathways. Kinase inhibitors have become an important class of drugs for treating diseases such as cancer and inflammatory disorders.
In recent studies, 5,7-Dichloropyrazolo[1,5-a]pyrimidine has shown promising activity against specific kinases such as Aurora A kinase and Polo-like kinase 1 (PLK1). These kinases play crucial roles in cell division and proliferation, making them attractive targets for anticancer therapy. Preclinical studies have demonstrated that derivatives of 5,7-Dichloropyrazolo[1,5-a]pyrimidine can effectively inhibit these kinases and induce apoptosis in cancer cells.
Beyond its kinase inhibitory properties, 5,7-Dichloropyrazolo[1,5-a]pyrimidine has also been investigated for its potential as an antiviral agent. Research has shown that certain derivatives of this compound can inhibit viral replication by targeting specific viral enzymes or host cell factors involved in viral entry or assembly. This makes it a potential candidate for developing new antiviral therapies.
Clinical Trials and Future Directions
The promising preclinical results with 5,7-Dichloropyrazolo[1,5-a]pyrimidine-based compounds have led to their evaluation in clinical trials. Several derivatives have entered Phase I and II clinical trials for various indications, including cancer and viral infections. These trials aim to assess the safety, tolerability, and efficacy of these compounds in human subjects.
In addition to ongoing clinical trials, researchers are actively exploring structure-activity relationships (SAR) to optimize the pharmacological properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. By modifying the substituents on the pyrazolopyrimidine core or introducing new functional groups, scientists hope to enhance the potency and selectivity of these compounds while minimizing side effects.
The future directions for research on 5,7-Dichloropyrazolo[1,5-a]pyrimidine strong > include expanding its therapeutic applications beyond cancer and viral infections. For example, there is growing interest in exploring its potential as an anti-inflammatory agent or a modulator of other cellular processes such as autophagy or apoptosis.
Conclusion
5 , 7 - Dichloropyrazolo [ 1 , 5 - a ] pyrimidine strong > (CAS No . 57489 - 77 - 7 ) is a multifaceted compound with significant potential in medicinal chemistry . Its unique chemical structure , diverse biological activities , and promising preclinical results make it an attractive scaffold for drug discovery . As research continues to advance , it is likely that new derivatives of this compound will emerge , offering novel therapeutic options for a wide range of diseases . The ongoing clinical trials and efforts to optimize its pharmacological properties further underscore its importance in modern pharmaceutical research . p > article > response >
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